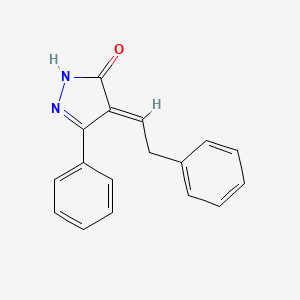
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenylethylidene groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1H-pyrazol-5(4H)-one: Lacks the phenylethylidene group, making it less complex.
4-(2-Phenylethylidene)-1H-pyrazol-5(4H)-one: Lacks the phenyl group at the 3-position.
3,5-Diphenyl-1H-pyrazole: Contains two phenyl groups but lacks the ethylidene linkage.
Uniqueness
3-Phenyl-4-(2-phenylethylidene)-1H-pyrazol-5(4H)-one is unique due to the presence of both phenyl and phenylethylidene groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14N2O |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(4E)-3-phenyl-4-(2-phenylethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H14N2O/c20-17-15(12-11-13-7-3-1-4-8-13)16(18-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20)/b15-12+ |
InChI-Schlüssel |
VLZZIGYYTYXSGV-NTCAYCPXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C/2\C(=NNC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=C2C(=NNC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
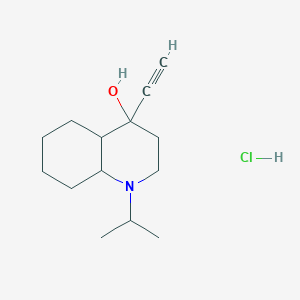
![ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12902110.png)
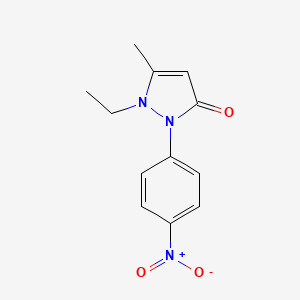

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
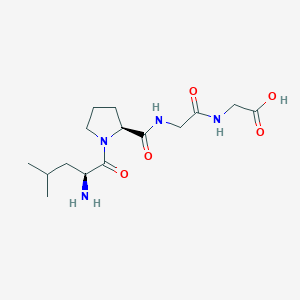
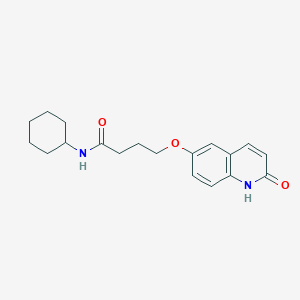
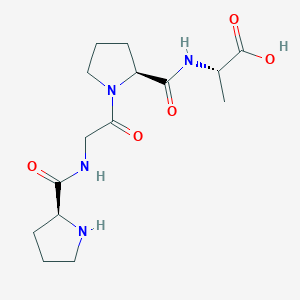
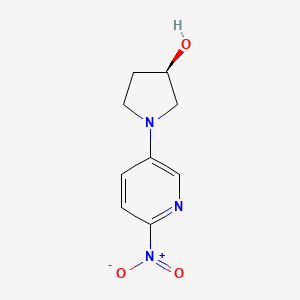
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
